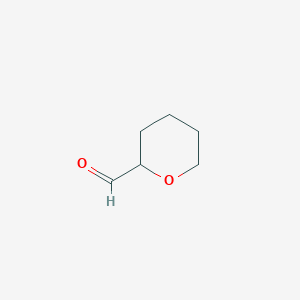

Tetrahydro-2H-pyran-2-carbaldehyde

Vue d'ensemble

Description

Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1) is a six-membered cyclic ether derivative featuring an aldehyde functional group at the 2-position of the tetrahydropyran ring. Its molecular formula is C₆H₁₀O₂, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks . The aldehyde group confers high reactivity toward nucleophilic additions, while the oxygen atom in the pyran ring enhances stability and influences polarity.

Méthodes De Préparation

Enzymatic Kinetic Resolution of Racemic Precursors

The enzymatic resolution of racemic intermediates has emerged as a cornerstone method for synthesizing enantiomerically pure tetrahydro-2H-pyran-2-carbaldehyde. This approach leverages the stereoselectivity of enzymes to isolate the desired (R)- or (S)-enantiomer from a racemic mixture.

Porcine Pancreatic Lipase (PPL)-Catalyzed Hydrolysis

In a seminal study, researchers resolved (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (5 ) using porcine pancreatic lipase (PPL) in a phosphate buffer (0.01 M) with acetone as a co-solvent . Initial attempts by Kang et al. yielded the (S)-alcohol 3 in >99% enantiomeric excess (e.e.) but left the desired (R)-acetate 5 at only 48% e.e. . To address this, Ley et al. modified the protocol by extending the reaction time to 4 days and reintroducing PPL after the first 24 hours . This adjustment shifted the equilibrium, enabling the isolation of (R)-acetate 5 in >99% e.e. in a single step . Subsequent hydrolysis of (R)-5 with 0.3 equivalents of 1.0 N potassium hydroxide produced (R)-3,4-dihydro-2H-pyran-2-methanol (6 ), which was oxidized to the target aldehyde .

Key Optimization Parameters:

-

Enzyme loading : 10–20 mg/mL PPL.

-

Reaction time : 96 hours with intermittent enzyme replenishment.

-

Temperature : Ambient conditions (25°C).

Scalability and Industrial Adaptations

Industrial-scale adaptations of this method prioritize continuous feeding systems to maintain enzyme activity and reduce batch variability. For instance, EvitaChem reports that optimizing PPL concentration to 15 mg/mL and using immobilized enzymes on solid supports improve yield consistency (85–92%) and reduce reaction times to 72 hours.

Oxidation of Tetrahydropyran Alcohols

Oxidation of tetrahydropyran-2-methanol derivatives represents a direct route to this compound. This method is favored for its simplicity and compatibility with diverse oxidizing agents.

TEMPO/BAIB-Mediated Oxidation

The oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol (6 ) to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (7 ) employs bis(acetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (DCM) . The reaction proceeds at room temperature over 5 hours, achieving near-quantitative conversion (98% yield) .

Reaction Conditions :

-

Substrate : 14.0 g (122.8 mmol) of (R)-6 .

-

Oxidizing agents : BAIB (59.13 g, 184.2 mmol), TEMPO (1.92 g, 12.28 mmol).

-

Workup : Sequential washing with Na₂S₂O₃ and NaCl, followed by neutralization with Na₂CO₃ and extraction .

Alternative Oxidants and Catalysts

While TEMPO/BAIB is predominant, other systems like Swern oxidation (oxalyl chloride/DMSO) and Dess-Martin periodinane have been explored. However, these methods often require cryogenic conditions or generate stoichiometric waste, limiting their industrial adoption.

Stereochemical Control and Purification Strategies

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR enhances enantiopurity by combining enzymatic resolution with selective crystallization. For example, recrystallizing (R)-5 from ethanol at −20°C increases e.e. from 92% to >99% while recovering 85% of the product .

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic aldehyde mixtures with 99.5% e.e. but is cost-prohibitive for large-scale production.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

L’Isoxanthohumol subit plusieurs types de réactions chimiques :

Oxydation : L’Isoxanthohumol peut être oxydé pour former divers métabolites oxygénés.

Réduction : Les réactions de réduction peuvent convertir l’isoxanthohumol en formes moins oxydées, bien que les réactifs et les conditions spécifiques soient moins souvent rapportés.

Substitution : L’Isoxanthohumol peut subir des réactions de substitution, en particulier impliquant les groupes hydroxyle et méthoxy.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent la 8-prenylnaringénine et divers dérivés oxygénés.

4. Applications de la Recherche Scientifique

L’Isoxanthohumol a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Isoxanthohumol has a wide range of scientific research applications:

Mécanisme D'action

L’Isoxanthohumol exerce ses effets par plusieurs mécanismes :

Régulation du Développement des Lymphocytes T : L’Isoxanthohumol inhibe la prolifération des lymphocytes T CD4+, favorise l’apoptose et régule l’équilibre entre les cellules Treg et Th17.

Restauration du Microbiote Intestinal : Il contribue à restaurer la diversité et l’équilibre du microbiote intestinal, en favorisant les bactéries bénéfiques tout en supprimant les bactéries nocives.

Voies Métaboliques : L’Isoxanthohumol influence les voies métaboliques, telles que la voie métabolique du pyruvate, et favorise la régulation positive de métabolites bénéfiques comme le D-(+)-mannose et la L-thréonine.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Aldehyde Group Variation

Tetrahydropyran-4-carbaldehyde (CAS: 625099-31-2)

- Similarity Score : 0.91 (structural similarity algorithm) .

- Molecular Formula : C₆H₁₀O₂.

- Key Differences: The aldehyde group is at the 4-position instead of the 2-position. For example, the 4-position may offer reduced steric hindrance in nucleophilic additions compared to the 2-position.

- Applications : Used in asymmetric synthesis and as a precursor for spirocyclic compounds .

Tetrahydro-2H-pyran-4-carbaldehyde (CAS: 5337-03-1)

- Molecular Formula : C₆H₁₀O₂.

- Key Differences : Despite the similar name, this compound’s aldehyde is also at the 4-position but may differ in ring conformation (e.g., chair vs. boat) due to naming conventions. Its CAS number distinguishes it from the above isomer .

Functional Group Modifications

3,3-Dimethyldihydro-2H-pyran-4(3H)-one (CAS: 29943-42-8)

- Similarity Score : 0.85 .

- Molecular Formula : C₇H₁₂O₂.

- Key Differences : Replaces the aldehyde with a ketone at the 4-position and introduces two methyl groups at the 3-position. The ketone is less reactive toward nucleophiles, and the methyl groups increase steric bulk, reducing accessibility for reactions.

- Applications : Likely used as a solvent or intermediate in ketone-based reactions like Grignard additions .

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4)

- Molecular Formula : C₈H₁₄O₄.

- Key Differences : Features an ester (carboxylate) and hydroxyl group instead of an aldehyde. The ester group is less electrophilic, and the hydroxyl enhances solubility via hydrogen bonding.

- Applications : Employed in pharmaceutical intermediates, particularly where ester hydrolysis or hydroxyl-directed reactions are required .

Substituent Effects

2,2-Dimethyltetrahydropyran-4-one (CAS: 1197-66-6)

- Similarity Score : 0.79 .

- Molecular Formula : C₇H₁₂O₂.

- Key Differences: Contains a ketone and two methyl groups at the 2-position.

2,2,6,6-Tetramethyl-2H-3,5,6-trihydropyran-4-one (CAS: 1194-16-7)

- Similarity Score : 0.79 .

- Molecular Formula : C₉H₁₆O₂.

- Key Differences : Additional methyl groups at the 6-position increase hydrophobicity and thermal stability, making it suitable for high-temperature reactions.

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) is a cyclic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic effects, including anti-cancer properties and interactions with biological molecules.

Chemical Structure and Properties

THPCA is characterized by its six-membered pyran ring and an aldehyde functional group. Its chemical formula is , and it is classified as a chiral compound, which influences its reactivity and biological interactions. The presence of the aldehyde group makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.

Anti-Cancer Properties

Research indicates that THPCA exhibits anti-cancer activity through several mechanisms:

- Ligand Binding : THPCA binds to copper ions, which may lead to the dissociation of copper chloride molecules, activating polyene antibiotics that interfere with fungal cell membranes.

- Cell Cycle Disruption : It has been suggested that THPCA affects the cell cycle, promoting apoptosis (programmed cell death) in cancer cells.

Interaction with Biological Molecules

The aldehyde functionality of THPCA allows it to react with amino acids and proteins, potentially leading to modifications that can alter biological activity. Understanding these interactions is essential for evaluating the compound's safety and efficacy in pharmaceutical contexts .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Anti-Cancer | Induces cell death and disrupts the cell cycle; targets copper ions. |

| Antimicrobial | Preliminary studies suggest potential antimicrobial properties. |

| Anti-inflammatory | Similar compounds exhibit anti-inflammatory effects; further studies needed. |

Case Studies and Research Findings

- Cellular Studies : In vitro studies have shown that THPCA can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways involved are still under investigation, but initial findings suggest significant promise in cancer therapeutics .

- Synthesis and Derivatives : Various derivatives of THPCA have been synthesized to enhance its biological activity. For instance, modifications to the pyran ring or the introduction of substituents have been explored to improve efficacy against specific targets in medicinal chemistry .

- Pharmacological Potential : The structural similarity of THPCA to known bioactive compounds suggests that it could be developed into a lead compound for new drugs targeting inflammation or microbial infections. Ongoing research aims to elucidate its full pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrahydro-2H-pyran-2-carbaldehyde in academic research?

The synthesis of tetrahydro-2H-pyran derivatives typically involves cyclization or multi-component reactions. For example:

- Prins Cyclization : A widely used method for tetrahydropyran scaffolds. Starting materials like aldehydes or acetals react under acidic catalysis (e.g., BF₃·Et₂O) to form the pyran ring .

- Multi-Component Reactions : Combining aldehydes, amines, and cyclic diketones can yield functionalized dihydropyranones, which may be hydrogenated to tetrahydro derivatives .

Key Considerations :

- Optimize reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., THF, DCM) to control regioselectivity.

- Purification via column chromatography or recrystallization is often required .

Q. What safety protocols are critical when handling this compound?

Based on structurally related compounds (e.g., Tetrahydro-2H-pyran-2-one):

- Hazards : Severe eye irritation (GHS Category 1), flammability (Category 4), and potential skin sensitization .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .

- First Aid :

Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How can researchers characterize this compound?

Standard Techniques :

- NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and pyran ring structure.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .

- GC-MS/HPLC : Monitor purity (>98%) and detect impurities (e.g., oxidation byproducts) .

Data Interpretation : Cross-reference with computational models (e.g., DFT calculations) to resolve spectral ambiguities .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of this compound under varying pH?

- Acidic Conditions : The aldehyde group may undergo hydration to form geminal diols, while the pyran ring remains stable below pH 3 .

- Basic Conditions : Aldehydes are prone to Cannizzaro reactions (disproportionation) at pH >10, forming carboxylic acids and alcohols .

Experimental Design :

- Use buffered solutions (pH 1–12) and monitor degradation via UV-Vis (λ ~280 nm for aldehyde) or LC-MS .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Case Study : Contradictory ¹H NMR signals for diastereomers:

- Solution : Employ NOESY or COSY to identify spatial proximity of protons.

- Validation : Compare experimental data with X-ray crystallography or computed chemical shifts (e.g., using Gaussian or ORCA) .

Example : Discrepancies in oxidation product identification (ketone vs. carboxylic acid) can be resolved via derivatization (e.g., hydrazone formation) .

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound derivatives?

- Chiral Catalysts : Use Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) for asymmetric Prins cyclization .

- Yields : Optimize enantiomeric excess (ee) by adjusting catalyst loading (5–20 mol%) and reaction time (12–48 hrs) .

Table 1 : Comparison of Catalytic Systems

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Co-salen | 92 | 85 | |

| L-Proline | 78 | 72 | |

| BINOL-phosphoric acid | 89 | 80 |

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic additions?

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the aldehyde, accelerating reactions with amines (e.g., Schiff base formation) .

- Electron-Donating Groups (EDGs) : Stabilize the aldehyde via resonance, reducing reactivity toward Grignard reagents .

Methodology :

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

- Antimicrobial Agents : Serve as precursors for pyran-fused heterocycles (e.g., tetrahydropyrano[3,2-c]quinolines) via Pictet-Spengler reactions .

- Anticancer Scaffolds : Functionalize the aldehyde group to generate hydrazone or thiosemicarbazone derivatives targeting kinase inhibition .

Case Study : Coupling with 4-methylphenylhydrazine yields a hydrazone with potential antiproliferative activity .

Propriétés

IUPAC Name |

oxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZQLSOFXLPSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452873 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-45-1 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.